molecular formula C11H10ClN3O2 B11811182 1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326923-23-2

1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11811182
CAS No.: 1326923-23-2
M. Wt: 251.67 g/mol
InChI Key: JBBSLHMNENMDJI-UHFFFAOYSA-N
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Description

1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.

    Introduction of the Chlorinated Aromatic Ring: The chlorinated aromatic ring can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other triazole derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorinated aromatic ring and carboxylic acid group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the methyl group on the aromatic ring.

    1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but has a carboxamide group instead of a carboxylic acid group.

    1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol: Similar structure but has a methanol group instead of a carboxylic acid group.

Uniqueness

1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its triazole ring, chlorinated aromatic ring, and carboxylic acid group. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

CAS No.

1326923-23-2

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

1-(4-chloro-3-methylphenyl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H10ClN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17)

InChI Key

JBBSLHMNENMDJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)Cl

Origin of Product

United States

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